![molecular formula C13H14N2O B1423335 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline CAS No. 1249485-96-8](/img/structure/B1423335.png)
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline
Übersicht
Beschreibung
“4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 1249485-96-8 . It has a molecular weight of 214.27 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is 1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is a powder . The storage temperature and shipping temperature are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Analogous Compounds and Their Applications
Chemical Synthesis and Drug Development:
- Compounds similar to 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline, such as those within the aniline derivatives class, play critical roles in the synthesis of pharmaceuticals and agrochemicals. For example, aniline derivatives are foundational in creating various therapeutic agents, including analgesics, antipyretics, and antibiotics (Issac & Tierney, 1996). This indicates that 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline could serve as a key intermediate or structural motif in the design and synthesis of novel drugs.
Material Science and Catalysis:
- The structure of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline suggests potential utility in material science, particularly in the development of novel organic materials with electronic, photonic, or catalytic applications. For instance, aniline and pyridine derivatives have been investigated for their roles in creating conductive polymers and as ligands in catalysis processes, respectively (Oliviero, Barbier, & Duprez, 2003). This suggests that our compound of interest could be explored for similar applications, leveraging its unique electronic properties and reactivity.
Biological Studies and Mechanistic Investigations:
- Although the direct biological activity of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline is not documented, analogous compounds have been utilized to understand biological mechanisms and as probes in biochemical research. For example, aniline and its derivatives have been studied for their toxicological impacts on biological systems, providing insights into mechanisms of toxicity and the molecular basis of certain diseases (Makhdoumi, Hossini, Ashraf, & Limoee, 2019). This indicates potential for 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline in toxicological studies or as a molecular tool in understanding specific biochemical pathways.
Eigenschaften
IUPAC Name |
4-methyl-3-(4-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXARDREVQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



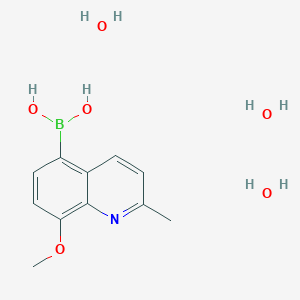


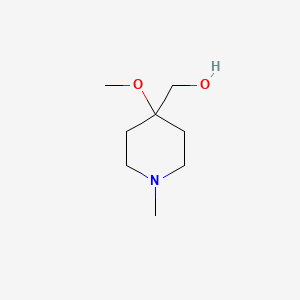

![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
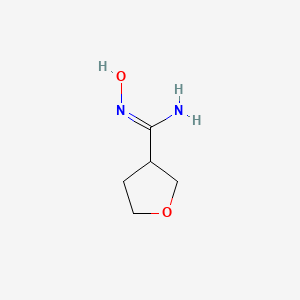



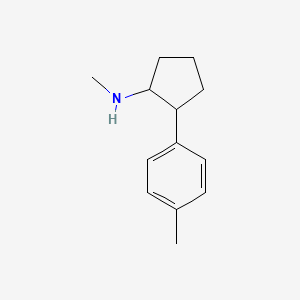

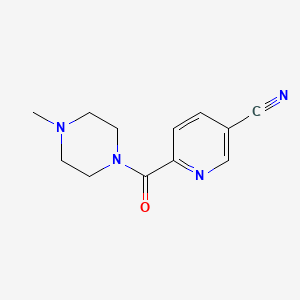
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)